BiBET

BRD4 Chromatin Foci Disruption

BiBET is a pseudosymmetric, bivalent chemical probe uniquely engaging both BRD4 bromodomains in-cis. This confers picomolar potency (EC50 100 pM), extended residence time, and high selectivity vs. monovalent pan-BET inhibitors. The superior purity (>98%) ensures reproducible epigenetic research results unobtainable with generic tools like JQ1.

Molecular Formula C26H30N10O3
Molecular Weight 530.6 g/mol
Cat. No. B14759576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiBET
Molecular FormulaC26H30N10O3
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)C2CCN(CC2)C3=NN4C(=NN=C4OC)C=C3)C5=NN6C(=NN=C6OC)C=C5
InChIInChI=1S/C26H30N10O3/c1-33(23-10-8-21-27-29-25(37-2)35(21)31-23)16-17-39-20-6-4-18(5-7-20)19-12-14-34(15-13-19)24-11-9-22-28-30-26(38-3)36(22)32-24/h4-11,19H,12-17H2,1-3H3
InChIKeyLQHDIGAYVSAVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BiBET (Bivalent BET Bromodomain Inhibitor) for High-Potency BRD4 Targeting


BiBET is a pseudosymmetric, drug-like small molecule designed as a chemical probe that simultaneously engages both bromodomains of BET family proteins (BRD2, BRD3, BRD4, BRDT) in a unique bivalent, in-cis binding mode [1]. It functions as a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family, with its primary mechanism of action revolving around the dual engagement of tandem bromodomains (BD1 and BD2) [2]. This bivalent binding mechanism distinguishes it from traditional monovalent BET inhibitors and confers an exceptionally high cellular potency, particularly for the BRD4 protein, making it a valuable tool compound for advanced epigenetic research .

Why BiBET Cannot Be Simply Substituted with Another Pan-BET Inhibitor


Conventional pan-BET inhibitors, such as JQ1, I-BET762, and OTX015, bind monovalently to either the first (BD1) or second (BD2) bromodomain with similar affinities across BRD2, BRD3, BRD4, and BRDT, often resulting in modest monotherapy activity and dose-limiting toxicities like thrombocytopenia [1]. BiBET's unique bivalent binding mechanism leads to a dramatically different pharmacological profile, including picomolar cellular potency and an extended target residence time that are not observed with these monovalent alternatives [2]. This mechanistic distinction directly translates into quantifiable differences in cellular assays, meaning a generic pan-BET inhibitor cannot replicate the specific experimental outcomes achievable with BiBET, particularly in studies requiring ultra-high potency or investigation of bivalent target engagement [3].

Quantitative Differentiation of BiBET Against Key BET Inhibitor Comparators


Picomolar Cellular Activity: A 100- to 330-Fold Improvement in BRD4 Foci Disruption Over Monovalent Inhibitors

BiBET demonstrates exceptionally high cellular potency, achieving disruption of BRD4-mediator complex subunit 1 foci with an EC50 of 100 pM [1]. In contrast, monovalent BET inhibitors such as JQ1, OTX015, and I-BET762 exhibit significantly higher EC50 values for BRD4-related cellular activity, typically ranging from 10 to 50 nM [2]. This represents a 100- to 330-fold improvement in cellular potency for BiBET over its monovalent comparators, a difference that cannot be bridged by simply increasing the concentration of a standard pan-BET inhibitor.

BRD4 Chromatin Foci Disruption

Extended Target Residence Time: Bivalent Binding Results in >100-Fold Slower Off-Rate for BRD4

The bivalent binding mode of BiBET results in a dramatically prolonged target engagement. In cellular target engagement assays using NanoBRET technology, BiBET showed a residence time on full-length BRD4 that was several orders of magnitude longer than that of a monovalent control compound [1]. While exact kinetic parameters are proprietary, the study highlights that this increase in residence time is a direct consequence of the dual-domain, bivalent interaction and is a key contributor to its exceptional cellular potency [2]. Monovalent BET inhibitors, such as compound #1 in the same study, exhibited a significantly faster off-rate and shorter residence time, leading to less durable target inhibition .

BRD4 Binding Kinetics Residence Time

Superior Kinase and Pharmacological Selectivity Profile Compared to Pan-BET Inhibitors

BiBET demonstrates a highly favorable selectivity profile. When screened against a panel of 123 kinases (ThermoFisher), BiBET showed no detectable activity at a concentration of 1 µM [1]. Furthermore, in a broader panel of 147 secondary pharmacology assays (Cerep), only 10 assays registered potency below 10 µM, with the most potent off-target hit being the 5HT1B receptor with an EC50 of 0.93 µM [2]. This corresponds to a 1,400-fold selectivity ratio for its primary target, BRD4. This profile contrasts sharply with many clinical pan-BET inhibitors like PLX51107, which are known to interact with other bromodomains such as CBP and EP300 with Kd values in the 100 nM range .

Selectivity Off-Target Kinase Panel

Bivalent Binding Enables Unique Conformational Probing and Selectivity Modulation Not Possible with Monovalent Inhibitors

The bivalent mechanism of BiBET is fundamentally distinct from monovalent BET inhibitors. Crystallographic and cellular studies confirm that BiBET induces a specific dimerization and conformational change in the tandem bromodomains of BRD4 upon binding in a cis-bivalent manner [1]. Monovalent inhibitors like JQ1 or OTX015 bind to a single bromodomain and do not induce this conformational shift [2]. This unique binding mode has been shown to confer altered intra-BET selectivity due to the differential plasticity of BET bromodomains, a property that can be exploited to achieve selectivity for specific family members like BRDT over BRD4, an outcome not attainable with standard pan-inhibitors [3].

Conformational Plasticity Dimerization Mechanism of Action

Key Application Scenarios for BiBET in BET Bromodomain Research


Ultra-High Potency Cellular Assays for BRD4 Target Engagement

In cell-based assays designed to measure disruption of BRD4-chromatin interactions, such as NanoBRET or immunofluorescence-based foci disruption assays, BiBET's picomolar EC50 (100 pM) [1] provides an unparalleled level of sensitivity. This allows researchers to achieve robust target engagement at concentrations 100-330 times lower than required for monovalent inhibitors like JQ1 or OTX015 [2], significantly reducing compound-associated cytotoxicity and off-target effects.

Investigating Protein Conformational Dynamics and Bivalent Target Engagement

BiBET is the gold standard tool for studying the functional consequences of bivalent, in-cis binding to tandem bromodomains [1]. Its ability to induce a specific dimerization state in BRD4 [3] makes it indispensable for experiments using techniques like X-ray crystallography, small-angle X-ray scattering (SAXS), or cellular biosensors to probe protein conformational changes, a mechanistic dimension that monovalent inhibitors simply cannot access [2].

Long-Term or Washout Studies Requiring Sustained Target Inhibition

The bivalent binding mechanism of BiBET confers an extended target residence time on BRD4 that is several orders of magnitude longer than monovalent controls [1]. This property makes BiBET the preferred choice for experimental protocols involving extended incubation periods or compound washout, where a durable pharmacological effect is required to observe phenotypic changes, in contrast to the transient inhibition provided by compounds like JQ1 or I-BET762.

Chemical Probe for Selectivity Profiling Against Kinase and GPCR Panels

When high-confidence target annotation is required, BiBET's exceptionally clean selectivity profile (no kinase activity at 1 µM, 1,400-fold selectivity over the most potent off-target) [1] ensures that observed biological responses are due to on-target BET inhibition. This contrasts with pan-BET inhibitors like PLX51107, which have known off-target interactions (e.g., CBP/EP300, Kd ~100 nM) [2], thereby reducing the risk of data misinterpretation in high-content screening or mechanistic validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BiBET

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.